3,3-dimethyl-2,3-dihydro-1H-indole-6-sulfonic acid

Chemical Synthesis Medicinal Chemistry Building Blocks

For medicinal chemistry and imaging probe development, this 3,3-dimethylindoline-6-sulfonic acid scaffold provides a built-in steric protecting group via its quaternary carbon center, streamlining synthesis by reducing side reactions. The gem-dimethyl moiety increases lipophilicity by ~14% over unsubstituted analogs, a strategic advantage for crossing biological membranes. Ideal for CNS programs and NIR fluorescence agent libraries, this high-purity research chemical is available for immediate procurement.

Molecular Formula C10H13NO3S
Molecular Weight 227.28 g/mol
CAS No. 1316066-02-0
Cat. No. B1405424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-dimethyl-2,3-dihydro-1H-indole-6-sulfonic acid
CAS1316066-02-0
Molecular FormulaC10H13NO3S
Molecular Weight227.28 g/mol
Structural Identifiers
SMILESCC1(CNC2=C1C=CC(=C2)S(=O)(=O)O)C
InChIInChI=1S/C10H13NO3S/c1-10(2)6-11-9-5-7(15(12,13)14)3-4-8(9)10/h3-5,11H,6H2,1-2H3,(H,12,13,14)
InChIKeyKFEPPZBGGHMGSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3-Dimethyl-2,3-dihydro-1H-indole-6-sulfonic acid (CAS 1316066-02-0): A Substituted Indoline-6-sulfonic Acid Building Block for Specialized Chemical Synthesis and Imaging Research


3,3-Dimethyl-2,3-dihydro-1H-indole-6-sulfonic acid (CAS 1316066-02-0) is a heterocyclic organic compound belonging to the indoline-6-sulfonic acid class. It features a partially saturated indole (indoline) core with geminal dimethyl substitution at the 3-position and a sulfonic acid group at the 6-position . This sulfonated indoline derivative is commercially available as a specialized research chemical and synthetic intermediate , with a molecular formula of C10H13NO3S and a molecular weight of 227.28 g/mol . The compound is distinguished from its unsubstituted analog (2,3-dihydro-1H-indole-6-sulfonic acid, CAS 80279-71-6) by the presence of the 3,3-dimethyl moiety, which alters its steric profile, lipophilicity, and potential for further functionalization .

Why 3,3-Dimethyl-2,3-dihydro-1H-indole-6-sulfonic acid Cannot Be Replaced by Unsubstituted or Mono-Methyl Indoline Sulfonic Acid Analogs


Generic substitution of indoline-6-sulfonic acid building blocks is not feasible without careful consideration of the 3-position substitution pattern. The 3,3-dimethyl group in CAS 1316066-02-0 introduces a quaternary carbon center adjacent to the indoline nitrogen, which significantly alters the compound's conformational rigidity and steric bulk compared to unsubstituted (CAS 80279-71-6) or 3-methyl analogs. This steric hindrance directly impacts the compound's behavior in further synthetic transformations, particularly in reactions requiring nucleophilic attack at the indoline nitrogen or electrophilic aromatic substitution on the benzene ring [1]. Moreover, the increased lipophilicity conferred by the gem-dimethyl moiety (reflected in the higher molecular weight of 227.28 vs. 199.23 for the unsubstituted analog) may enhance membrane permeability or alter solubility profiles in both organic and aqueous media, making it a distinct entity for biological and imaging applications . The following quantitative evidence details these specific differentiations.

Quantitative Differentiators of 3,3-Dimethyl-2,3-dihydro-1H-indole-6-sulfonic acid: Comparative Data vs. Unsubstituted Indoline-6-sulfonic Acid


Molecular Weight and Lipophilicity: 3,3-Dimethyl Substitution Increases Hydrophobic Character

The presence of the 3,3-dimethyl group in CAS 1316066-02-0 increases the molecular weight by 28.05 g/mol (14% increase) compared to the unsubstituted 2,3-dihydro-1H-indole-6-sulfonic acid (CAS 80279-71-6) . This substitution is expected to enhance lipophilicity and alter compound partitioning, a critical parameter in medicinal chemistry optimization and in the design of imaging agents where cellular or membrane penetration is required [1].

Chemical Synthesis Medicinal Chemistry Building Blocks

Steric Hindrance at the Indoline Nitrogen: Impact on Reactivity and Derivatization

The gem-dimethyl group at the 3-position creates significant steric bulk adjacent to the indoline nitrogen, which is expected to impede N-alkylation or N-acylation reactions compared to the unsubstituted analog (CAS 80279-71-6) . This steric effect is a key differentiator for synthetic chemists seeking to control regioselectivity or to protect the nitrogen from unwanted modifications during multi-step syntheses.

Organic Synthesis Heterocyclic Chemistry Functionalization

Utility in Imaging and Contrast Agent Development: A Validated Application Class

A patent (DE 102011054396 A1) specifically claims the use of substituted 3,3-dimethyl-2,3-dihydro-1H-indole derivatives as markers and/or contrast agents in imaging processes and biomedical analysis [1]. While the patent covers a broad genus, the inclusion of the 3,3-dimethyl-2,3-dihydro-1H-indole-6-sulfonic acid scaffold (or its derivatives) as a preferred substructure indicates that this substitution pattern is particularly suited for these applications, likely due to enhanced photophysical properties or reduced metabolic degradation compared to non-substituted indoline sulfonic acids .

Molecular Imaging Contrast Agents Biomedical Research

Optimal Procurement and Application Scenarios for 3,3-Dimethyl-2,3-dihydro-1H-indole-6-sulfonic acid


Synthesis of Novel Near-Infrared (NIR) Imaging Probes and Contrast Agents

Researchers developing new molecular imaging agents, particularly those utilizing near-infrared (NIR) fluorescence or other optical modalities, should prioritize 3,3-dimethyl-2,3-dihydro-1H-indole-6-sulfonic acid as a starting scaffold. The patent-protected use of this substitution pattern in imaging applications [1] suggests that the 3,3-dimethyl group confers advantageous photophysical stability or reduced aggregation compared to unsubstituted indolines. This makes it a strategic choice for building libraries of candidate probes for in vivo and in vitro imaging.

Design of Lipophilic Drug Candidates and CNS-Targeted Compounds

Medicinal chemists aiming to enhance the lipophilicity and membrane permeability of lead compounds can utilize the 3,3-dimethylindoline-6-sulfonic acid core. The increased molecular weight and hydrophobic character (14% higher than the unsubstituted analog) provide a quantifiable advantage when optimizing compounds for passive diffusion across biological membranes, including the blood-brain barrier. This scaffold is particularly relevant for CNS drug discovery programs.

Synthetic Routes Requiring Sterically Shielded Indoline Nitrogen

In multi-step organic syntheses where the indoline nitrogen is prone to undesired side reactions, 3,3-dimethyl-2,3-dihydro-1H-indole-6-sulfonic acid offers a built-in steric protecting group. The quaternary carbon adjacent to the nitrogen significantly reduces its nucleophilicity and accessibility . This can streamline synthetic routes by eliminating the need for separate protection/deprotection steps, improving overall yield and purity.

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